Ro-3306

Catalog No.
S548187
CAS No.
M.F
C18H13N3OS2
M. Wt
351.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ro-3306

Product Name

Ro-3306

IUPAC Name

(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one

Molecular Formula

C18H13N3OS2

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10-

InChI Key

XOLMRFUGOINFDQ-YBEGLDIGSA-N

SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1

solubility

Soluble in DMSO, not soluble in water.

Synonyms

RO3306; RO 3306; RO-3306

Canonical SMILES

C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1

Isomeric SMILES

C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=NCC4=CC=CS4)S3)N=C1

The exact mass of the compound (5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one is 351.05 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not soluble in water.. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Ro-3306 is a highly potent, cell-permeable, and ATP-competitive inhibitor of Cyclin-dependent kinase 1 (CDK1). In commercial and academic procurement, it is primarily sourced as a precision reagent for reversible cell cycle synchronization at the G2/M phase boundary and for isolating CDK1-dependent signaling pathways. Unlike early-generation cell cycle inhibitors that rely on structural disruption or broad-spectrum kinase binding, Ro-3306 leverages a quinolinyl thiazolinone scaffold to achieve nanomolar affinity (Ki = 20-35 nM) specifically for the CDK1/cyclin B1 complex . This targeted mechanism ensures high-viability cell cycle arrest without permanently altering cellular architecture, making it a critical baseline material for advanced mitotic research, oncology drug screening, and synergistic apoptosis assays [1].

Substituting Ro-3306 with generic cell cycle synchronization agents leads to severe experimental artifacts and compromised assay reproducibility. Utilizing common microtubule poisons like Nocodazole or Paclitaxel forces mitotic arrest via gross structural depolymerization or stabilization of the spindle apparatus, which triggers the spindle assembly checkpoint (SAC) and induces irreversible cellular toxicity during prolonged exposure [1]. Conversely, attempting to substitute Ro-3306 with first-generation pan-CDK inhibitors such as Roscovitine or Flavopiridol results in simultaneous suppression of CDK2, CDK4, and CDK5 . This lack of selectivity confounds phenotypic readouts, as the simultaneous blockade of multiple CDKs disrupts both G1/S and G2/M transitions indiscriminately, rendering these alternatives unsuitable for protocols requiring precise, isolated CDK1 inhibition.

Kinase Selectivity Profile: Ro-3306 vs. Roscovitine

When isolating CDK1-driven pathways, the selectivity of the inhibitor is the primary procurement driver. Ro-3306 demonstrates a Ki of 20-35 nM for CDK1, with a >10-fold selectivity over CDK2 (IC50 = 340 nM) and >50-fold selectivity over CDK4 . In stark contrast, the widely used broad-spectrum inhibitor Roscovitine exhibits an IC50 of 0.65 µM for CDK1, but also potently inhibits CDK5 (0.2 µM) and CDK2 (0.7 µM) . This means Roscovitine actually has a higher or equal affinity for off-target CDKs than for CDK1, making it impossible to attribute resulting phenotypes solely to CDK1 suppression.

Evidence DimensionKinase Selectivity (CDK1 vs. CDK2/CDK5)
Target Compound DataRo-3306: CDK1 Ki = 20-35 nM; >10-fold selectivity over CDK2.
Comparator Or BaselineRoscovitine: CDK1 IC50 = 0.65 µM; CDK5 IC50 = 0.2 µM (No CDK1 selectivity).
Quantified DifferenceRo-3306 provides >10-fold CDK1 selectivity, whereas Roscovitine exhibits preferential or equal binding to off-target CDK2/5.
ConditionsCell-free kinase assay (IMAP / Homogeneous time-resolved fluorescence).

Procurement of Ro-3306 is mandatory for assays requiring exclusive CDK1 suppression without triggering confounding CDK2/5-mediated cell cycle disruptions.

G2-Phase Accumulation Yield: Ro-3306 vs. Flavopiridol

For laboratories scaling up synchronized cell populations, the efficiency of G2-phase accumulation directly impacts downstream assay viability. Recent comparative studies demonstrate that Ro-3306 (at 3-6 µM) effectively accumulates ~60% of treated cells precisely at the G2 phase [1]. In comparison, the pan-CDK inhibitor Flavopiridol (2-10 µM) achieves only a 10-20% G2-phase accumulation under identical conditions, largely due to its indiscriminate inhibition of other cell cycle checkpoints [1].

Evidence DimensionG2-Phase Accumulation Efficiency
Target Compound DataRo-3306 (3-6 µM) yields ~60% G2-phase accumulation.
Comparator Or BaselineFlavopiridol (2-10 µM) yields 10-20% G2-phase accumulation.
Quantified DifferenceRo-3306 provides a 3- to 6-fold higher yield of synchronized G2-phase cells compared to Flavopiridol.
Conditions24-hour incubation in human cell lines (e.g., RPE1) followed by flow cytometry / immunofluorescence cell cycle analysis.

Buyers requiring high-yield, reproducible cell synchronization for time-sensitive mitotic progression studies must select Ro-3306 over low-efficiency pan-CDK alternatives.

Structural Preservation During Arrest: Ro-3306 vs. Nocodazole

A critical differentiator for Ro-3306 is its ability to arrest cells without destroying cellular infrastructure. Nocodazole, the most common procurement substitute for mitotic synchronization, achieves arrest by actively depolymerizing microtubules, which severely damages the spindle apparatus and limits the duration of viable arrest [1]. Ro-3306, by targeting the ATP-binding pocket of CDK1, halts the cell cycle at the G2/M border while fully preserving microtubule dynamics and spindle integrity [1]. Upon washout, Ro-3306-treated cells rapidly and synchronously enter mitosis with intact structural machinery, whereas Nocodazole-treated cells require extensive recovery time to rebuild depolymerized spindles.

Evidence DimensionMechanism of Mitotic Arrest and Structural Toxicity
Target Compound DataRo-3306: Arrests at G2/M boundary via CDK1 inhibition; preserves microtubule integrity.
Comparator Or BaselineNocodazole: Arrests in prometaphase via microtubule depolymerization; induces spindle toxicity.
Quantified DifferenceRo-3306 allows for rapid, synchronous mitotic entry post-washout without the structural rebuilding period required by Nocodazole.
ConditionsLive-cell imaging and mitotic spread analysis post-washout.

Researchers studying spindle dynamics or microtubule-dependent processes must procure Ro-3306 to prevent irreversible structural damage during synchronization.

High-Fidelity G2/M Cell Cycle Synchronization

Because Ro-3306 offers a 3- to 6-fold higher G2-phase accumulation yield than broad-spectrum inhibitors, it is the optimal reagent for synchronizing large cell populations for downstream transcriptomic, proteomic, or live-cell imaging studies [1]. Its rapid reversibility allows researchers to trigger synchronous mitotic entry simply by washing the compound out of the media, making it indispensable for time-resolved mitotic progression assays [2].

Deconvolution of CDK-Specific Cancer Dependencies

In oncology drug discovery, differentiating the specific roles of CDK1 versus CDK2/4/6 is critical for target validation. Ro-3306’s >10-fold selectivity for CDK1 allows researchers to isolate CDK1-dependent apoptotic pathways without the confounding G1/S phase arrest caused by off-target CDK2 inhibition seen with broad-spectrum agents like Roscovitine .

Synergistic Apoptosis and Synthetic Lethality Screening

Ro-3306 is frequently procured as a combination agent in synthetic lethality screens, particularly alongside PARP inhibitors or DNA-damaging agents . By cleanly halting cells at the G2/M checkpoint with intact structural machinery, Ro-3306 provides a controlled environment to assess how the targeted loss of CDK1 activity sensitizes specific cancer cell lines to secondary pharmacological interventions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

351.05000439 g/mol

Monoisotopic Mass

351.05000439 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Wikipedia

(5Z)-5-(quinolin-6-ylmethylidene)-2-[(thiophen-2-ylmethyl)amino]-1,3-thiazol-4(5H)-one

Dates

Last modified: 08-15-2023
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3: Subedar OD, Chiu LLY, Waldman SD. Cell Cycle Synchronization of Primary Articular Chondrocytes Enhances Chondrogenesis. Cartilage. 2019 Apr 11:1947603519841677. doi: 10.1177/1947603519841677. [Epub ahead of print] PubMed PMID: 30971093.
4: Gregg T, Sdao SM, Dhillon RS, Rensvold JW, Lewandowski SL, Pagliarini DJ, Denu JM, Merrins MJ. Obesity-dependent CDK1 signaling stimulates mitochondrial respiration at complex I in pancreatic β-cells. J Biol Chem. 2019 Mar 22;294(12):4656-4666. doi: 10.1074/jbc.RA118.006085. Epub 2019 Jan 30. PubMed PMID: 30700550; PubMed Central PMCID: PMC6433064.
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6: de Macedo MP, Glanzner WG, Rissi VB, Gutierrez K, Currin L, Baldassarre H, Bordignon V. A fast and reliable protocol for activation of porcine oocytes. Theriogenology. 2019 Jan 1;123:22-29. doi: 10.1016/j.theriogenology.2018.09.021. Epub 2018 Sep 24. PubMed PMID: 30273737.
7: Jorda R, Hendrychová D, Voller J, Řezníčková E, Gucký T, Kryštof V. How Selective Are Pharmacological Inhibitors of Cell-Cycle-Regulating Cyclin-Dependent Kinases? J Med Chem. 2018 Oct 25;61(20):9105-9120. doi: 10.1021/acs.jmedchem.8b00049. Epub 2018 Oct 5. PubMed PMID: 30234987.
8: Santos AJM, Boucrot E. Probing Endocytosis During the Cell Cycle with Minimal Experimental Perturbation. Methods Mol Biol. 2018;1847:23-35. doi: 10.1007/978-1-4939-8719-1_3. Erratum in: Methods Mol Biol. 2018;1847:E1. PubMed PMID: 30129007.
9: Wu CX, Wang XQ, Chok SH, Man K, Tsang SHY, Chan ACY, Ma KW, Xia W, Cheung TT. Blocking CDK1/PDK1/β-Catenin signaling by CDK1 inhibitor RO3306 increased the efficacy of sorafenib treatment by targeting cancer stem cells in a preclinical model of hepatocellular carcinoma. Theranostics. 2018 Jun 13;8(14):3737-3750. doi: 10.7150/thno.25487. eCollection 2018. PubMed PMID: 30083256; PubMed Central PMCID: PMC6071527.
10: Prevo R, Pirovano G, Puliyadi R, Herbert KJ, Rodriguez-Berriguete G, O'Docherty A, Greaves W, McKenna WG, Higgins GS. CDK1 inhibition sensitizes normal cells to DNA damage in a cell cycle dependent manner. Cell Cycle. 2018;17(12):1513-1523. doi: 10.1080/15384101.2018.1491236. Epub 2018 Jul 25. PubMed PMID: 30045664; PubMed Central PMCID: PMC6132956.
11: Zhang P, Kawakami H, Liu W, Zeng X, Strebhardt K, Tao K, Huang S, Sinicrope FA. Targeting CDK1 and MEK/ERK Overcomes Apoptotic Resistance in BRAF-Mutant Human Colorectal Cancer. Mol Cancer Res. 2018 Mar;16(3):378-389. doi: 10.1158/1541-7786.MCR-17-0404. Epub 2017 Dec 12. PubMed PMID: 29233910.
12: Bogusz J, Zrubek K, Rembacz KP, Grudnik P, Golik P, Romanowska M, Wladyka B, Dubin G. Structural analysis of PIM1 kinase complexes with ATP-competitive inhibitors. Sci Rep. 2017 Oct 17;7(1):13399. doi: 10.1038/s41598-017-13557-z. PubMed PMID: 29042609; PubMed Central PMCID: PMC5645348.
13: Kudou K, Komatsu T, Nogami J, Maehara K, Harada A, Saeki H, Oki E, Maehara Y, Ohkawa Y. The requirement of Mettl3-promoted MyoD mRNA maintenance in proliferative myoblasts for skeletal muscle differentiation. Open Biol. 2017 Sep;7(9). pii: 170119. doi: 10.1098/rsob.170119. PubMed PMID: 28878038; PubMed Central PMCID: PMC5627051.
14: Gardner NJ, Gillespie PJ, Carrington JT, Shanks EJ, McElroy SP, Haagensen EJ, Frearson JA, Woodland A, Blow JJ. The High-Affinity Interaction between ORC and DNA that Is Required for Replication Licensing Is Inhibited by 2-Arylquinolin-4-Amines. Cell Chem Biol. 2017 Aug 17;24(8):981-992.e4. doi: 10.1016/j.chembiol.2017.06.019. Epub 2017 Aug 3. PubMed PMID: 28781123; PubMed Central PMCID: PMC5563080.
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